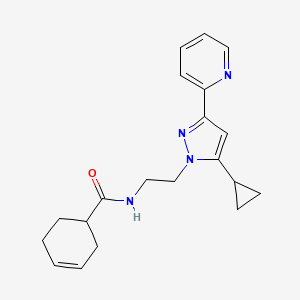
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound known for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several notable structural components that contribute to its biological activity:
- Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyridine and Pyrazole Moieties : Known for their roles in modulating various biological pathways.
- Dihydropyridine Core : Associated with diverse pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of this compound display significant antimicrobial activities. The presence of the pyrazole and pyridine rings has been linked to the inhibition of bacterial growth.
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial |
Anticancer Activity
Studies suggest that similar compounds exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. The unique structure may allow selective interaction with cancer cell receptors.
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer |
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation, possibly through the modulation of cytokine production and inhibition of inflammatory pathways.
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anti-inflammatory |
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in disease processes.
- Receptor Modulation : It likely interacts with specific receptors, altering their signaling pathways.
- Cytokine Regulation : Potentially modulates the production of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against a range of pathogens, showcasing a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
Case Study 2: Anticancer Potential
In vitro studies indicated that the compound could induce apoptosis in cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics. Further investigations are needed to explore its efficacy in vivo.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-20(16-6-2-1-3-7-16)22-12-13-24-19(15-9-10-15)14-18(23-24)17-8-4-5-11-21-17/h1-2,4-5,8,11,14-16H,3,6-7,9-10,12-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPFDHABJBCZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














